molecular formula C18H16N2O4 B5773096 N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide

Cat. No.: B5773096
M. Wt: 324.3 g/mol
InChI Key: XJULQDMUESJGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the signaling pathway of B cells, which play a crucial role in the immune system. TAK-659 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide exerts its therapeutic effects by inhibiting the activity of BTK, which is essential for the survival and proliferation of B cells. By blocking the signaling pathway of B cells, this compound can induce apoptosis (programmed cell death) in cancerous B cells and reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects. It has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated significant anti-tumor activity and immunomodulatory effects.

Advantages and Limitations for Lab Experiments

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in cancerous B cells. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several potential future directions for research on N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide, including:
1. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of resistance.
2. Biomarker identification: Biomarkers may be identified to predict which patients are most likely to benefit from this compound treatment.
3. Development of new formulations: New formulations of this compound may be developed to improve its pharmacokinetic properties and reduce the risk of toxicity.
4. Investigation of other diseases: this compound may be studied for its potential therapeutic applications in other diseases, such as rheumatoid arthritis and multiple sclerosis.
Conclusion
This compound is a promising small molecule inhibitor of BTK with potential therapeutic applications in the treatment of various diseases. Its selective and potent inhibitory effect on BTK, favorable pharmacokinetic profile, and ability to induce apoptosis in cancerous B cells make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide involves several steps, including the reaction of 4-bromo-2-methoxyaniline with 2,5-dioxopyrrolidine, followed by the reaction with 4-aminobenzamide. The final product is obtained through purification and isolation processes.

Scientific Research Applications

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methoxyphenyl]benzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. It has been found to be particularly effective in the treatment of chronic lymphocytic leukemia and mantle cell lymphoma.

Properties

IUPAC Name

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-15-11-13(20-16(21)9-10-17(20)22)7-8-14(15)19-18(23)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJULQDMUESJGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.